4-(2-methoxyethanesulfonyl)aniline
Description
Properties
IUPAC Name |
4-(2-methoxyethylsulfonyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-13-6-7-14(11,12)9-4-2-8(10)3-5-9/h2-5H,6-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHBNRMHGGYACU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCS(=O)(=O)C1=CC=C(C=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methoxyethanesulfonyl)aniline typically involves the reaction of aniline with 2-methoxyethanesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like methanol at elevated temperatures (around 60°C) for about an hour. After the reaction, the product is purified using column chromatography with solvents like ethyl acetate and hexane .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial equipment to ensure efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyethanesulfonyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated aniline derivatives.
Scientific Research Applications
4-(2-Methoxyethanesulfonyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-methoxyethanesulfonyl)aniline involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The aniline moiety can participate in hydrogen bonding and π-π interactions, affecting the compound’s overall biological activity .
Comparison with Similar Compounds
5-(Ethylsulfonyl)-2-methoxyaniline (CAS: Not provided)
- Structure : Contains an ethylsulfonyl (–SO₂–CH₂CH₃) and methoxy (–OCH₃) group at positions 5 and 2, respectively.
- Synthesis : Synthesized in 59% overall yield over four steps from 4-methoxybenzene-1-sulfonyl chloride. Key steps include sulfonation, methylation, nitration, and hydrogenation .
- Applications : Serves as a pharmacophoric fragment for vascular endothelial growth factor receptor 2 (VEGFR2) inhibitors .
4-(Thiomorpholine-4-sulfonyl)aniline (CAS: Not provided)
- Structure : Features a thiomorpholine ring (–SO₂–C₄H₈S) attached to the sulfonyl group.
- Molecular Formula : C₁₀H₁₄N₂O₂S₂ (MW: 258.36 g/mol) .
- Key Difference : The thiomorpholine substituent introduces a heterocyclic ring, which may enhance binding affinity in biological targets compared to the linear methoxyethyl chain in the target compound.
4-(2-Methoxyethoxy)aniline (CAS: 33311-29-4)
- Structure : Contains a methoxyethoxy group (–O–CH₂CH₂–O–CH₃) at the para position.
- Hazards : Harmful by inhalation, skin contact, or ingestion .
- Key Difference : The absence of a sulfonyl group reduces its acidity and reactivity compared to sulfonated analogs like 4-(2-methoxyethanesulfonyl)aniline.
4-[2-(Methylsulfanyl)ethyl]aniline (CAS: 233772-17-3)
- Structure : Substituted with a methylthioethyl group (–CH₂CH₂–S–CH₃).
- Molecular Formula : C₉H₁₃NS (MW: 167.27 g/mol) .
- Key Difference : The thioether (–S–) group offers nucleophilic reactivity distinct from the sulfonyl group’s electron-withdrawing effects.
Comparative Data Table
Structural and Functional Insights
- Electronic Effects : Sulfonyl groups (–SO₂–) are strongly electron-withdrawing, increasing the acidity of the aniline’s NH₂ group compared to ether or thioether substituents.
- Solubility : The methoxyethylsulfonyl group in the target compound likely improves water solubility compared to ethylsulfonyl or methylthioethyl analogs due to the ether oxygen’s polarity.
- Synthetic Strategies : Sulfonated anilines are often synthesized via sulfonation of anilines or nucleophilic substitution of sulfonyl chlorides, as seen in .
Biological Activity
4-(2-Methoxyethanesulfonyl)aniline, also known as a sulfonamide derivative, is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has a sulfonamide functional group that enhances its solubility and biological activity. The general structure can be represented as follows:
- Chemical Formula: CHNOS
- Molecular Weight: Approximately 245.31 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfonamide group can form hydrogen bonds with proteins, influencing enzyme activity and receptor binding. This interaction is crucial for its potential therapeutic effects.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives have been tested against various cancer cell lines, demonstrating inhibition rates comparable to established chemotherapeutics.
| Cell Line | Inhibition Rate (%) | IC50 (µM) |
|---|---|---|
| A549 | 99.93 | 8.99 |
| HepG2 | 99.98 | 6.92 |
| DU145 | 99.93 | 7.89 |
| MCF7 | 100.39 | 8.26 |
Table: Antitumor activity of related compounds .
Anti-inflammatory Properties
Sulfonamides are known for their anti-inflammatory effects, which may be mediated through the inhibition of cyclooxygenase enzymes (COX). This inhibition reduces the synthesis of pro-inflammatory mediators, potentially leading to decreased inflammation in various models.
Case Studies
- Study on HepG2 Cells : A study evaluated the effects of a sulfonamide derivative on HepG2 liver cancer cells, revealing that the compound induced apoptosis through mitochondrial pathways, significantly increasing the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors .
- In Vivo Studies : Animal models have shown that administration of sulfonamide derivatives leads to reduced tumor growth and improved survival rates compared to controls, indicating their potential as therapeutic agents in oncology.
Future Directions
Further research is warranted to explore the structure-activity relationship (SAR) of this compound and its derivatives. Investigating modifications to enhance potency and selectivity against specific cancer types could lead to novel therapeutic options.
Q & A
Q. What are the optimized synthetic routes for 4-(2-methoxyethanesulfonyl)aniline, and how do reaction conditions influence yield?
The synthesis typically involves nucleophilic substitution between aniline derivatives and 2-methoxyethanesulfonyl chloride. Key steps include:
- Using a base (e.g., NaOH or K₂CO₃) to deprotonate the aniline nitrogen, enhancing reactivity .
- Solvents like dichloromethane or acetonitrile under reflux (80–100°C) to facilitate reaction completion .
- Catalyst-free conditions, though some protocols suggest phase-transfer catalysts for improved efficiency . Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of aniline to sulfonyl chloride) and inert atmospheres to prevent oxidation .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- ¹H/¹³C NMR : Key signals include a singlet for the methoxy group (~δ 3.3 ppm) and aromatic protons split due to sulfonyl electron-withdrawing effects (~δ 7.5–8.0 ppm) .
- FT-IR : Strong S=O stretching vibrations at 1150–1300 cm⁻¹ and N–H stretches at 3300–3500 cm⁻¹ .
- Mass Spectrometry (HRMS) : Molecular ion peak at m/z 231.06 (C₉H₁₃NO₃S⁺) confirms the molecular formula .
Advanced Research Questions
Q. How do the sulfonyl and methoxyethyl groups dictate reactivity in electrophilic aromatic substitution (EAS)?
The sulfonyl group is a strong electron-withdrawing group (EWG), directing EAS to the meta position, while the methoxyethyl group (electron-donating) competes for ortho/para activation. Mechanistic studies using nitration (HNO₃/H₂SO₄) show dominant meta substitution, confirmed by X-ray crystallography of nitro derivatives . Computational DFT analyses reveal partial charge distribution: sulfonyl (-0.52 e), methoxyethyl (+0.18 e), explaining regioselectivity .
Q. What experimental strategies resolve contradictions in reported biological activity data?
Discrepancies in enzyme inhibition assays (e.g., IC₅₀ values) often arise from:
- Buffer pH : Sulfonamide protonation states affect binding; use Tris (pH 7.4) vs. phosphate (pH 6.8) buffers to assess pH-dependent activity .
- Cellular models : Primary cells vs. immortalized lines (e.g., HEK293) show variability in membrane permeability. Validate with parallel assays using fluorescence-tagged analogs .
- Statistical rigor : Apply Bland-Altman analysis to compare inter-lab variability in high-throughput screening .
Q. How can kinetic studies elucidate sulfonation reaction mechanisms?
- Variable-time normalization analysis (VTNA) : Monitor sulfonyl chloride consumption via UV-Vis at 280 nm to determine rate constants (k = 0.45 ± 0.03 M⁻¹s⁻¹ in acetonitrile) .
- Solvent effects : Polar aprotic solvents (DMF, ε = 37) accelerate reaction rates 2-fold vs. non-polar solvents (toluene, ε = 2.4) due to stabilization of the transition state .
- Isotope labeling : ³⁵S-labeled sulfonyl chloride traces regiochemical outcomes in competing pathways .
Q. What structural analogs provide insights into structure-activity relationships (SAR) for kinase inhibition?
- 4-(Methylsulfonyl)aniline : Lacks methoxyethyl, reducing solubility (logP = 1.2 vs. 0.8 for this compound) and kinase binding affinity (ΔΔG = +2.1 kcal/mol) .
- 4-(2-Ethoxyethanesulfonyl)aniline : Ethoxy substitution increases lipophilicity (clogP = 1.5) but decreases metabolic stability in microsomal assays (t₁/₂ = 12 min vs. 28 min) .
- Para-substituted analogs : Fluorine at the para position (e.g., 2-fluoro-4-(methylsulfonyl)aniline) enhances selectivity for EGFR kinase (Kd = 18 nM vs. 45 nM for wild-type) .
Methodological Considerations
- Experimental Design : Use fractional factorial designs to optimize multi-variable synthesis (e.g., temperature, solvent, catalyst) and mitigate batch-to-batch variability .
- Data Validation : Cross-reference NMR assignments with computed chemical shifts (e.g., ACD/Labs or ChemDraw Predict) to confirm structural integrity .
- Safety Protocols : Handle sulfonyl chlorides under argon with scavengers (e.g., triethylamine) to neutralize HCl byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
